Dibenzothiophene 5-oxide
Overview
Description
Dibenzothiophene 5-oxide is an organosulfur compound with the molecular formula C₁₂H₈OS. It consists of two benzene rings fused to a central thiophene ring, with an oxygen atom bonded to the sulfur atom.
Mechanism of Action
Target of Action
Dibenzothiophene 5-oxide (DBTO) is a sulfur-containing compound It has been used in the synthesis of 4-substituted dibenzothiophene (dbt) through a sulfoxide directed c–h metalation/boration/b2pin2 mediated reduction/suzuki coupling process .
Mode of Action
The mode of action of DBTO involves a sulfoxide directed C–H metalation/boration/B2Pin2 mediated reduction/Suzuki coupling process . This process allows the synthesis of 4-substituted dibenzothiophene (DBT) from DBTO .
Biochemical Pathways
DBTO has been used to generate atomic oxygen [O(3P)] to examine its effect on proteins, nucleic acids, and lipids . The unique reactivity and selectivity of O(3P) have shown distinct oxidation products and outcomes in biomolecules and cell-based studies . Additionally, DBTO has been used in the desulfurization of fossil fuels through a C-S bond cleavage (4-S pathway) .
Pharmacokinetics
Its molecular weight is 200256 , which might influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of DBTO is the synthesis of a variety of DBT-based heterobiaryls . These heterobiaryls were prepared in satisfactory to good yields . Additionally, the application of this methodology was demonstrated by synthesizing a luminescent material .
Action Environment
The action of DBTO can be influenced by environmental factors such as light. For instance, when DBTO derivatives are exposed to UV light, they release atomic oxygen, which is useful for DNA cleavage and oxidation of adenosine-S’-phosphosulfate kinase, an enzyme involved in cellular processes .
Biochemical Analysis
Biochemical Properties
DBTO has been found to interact with various enzymes and proteins in biochemical reactions. When exposed to UV light, DBTO releases atomic oxygen, which is useful for DNA cleavage and oxidation of adenosine-S’-phosphosulfate kinase, an enzyme involved in cellular processes . The unique reactivity and selectivity of the atomic oxygen released from DBTO have shown distinct oxidation products and outcomes in biomolecules .
Cellular Effects
The effects of DBTO on cells have been studied extensively. For instance, photodeoxygenation of DBTO has been used to generate atomic oxygen to examine its effect on proteins, nucleic acids, and lipids . This process has shown distinct oxidation products and outcomes in biomolecules and cell-based studies
Molecular Mechanism
The molecular mechanism of DBTO involves the release of atomic oxygen upon exposure to UV light This atomic oxygen can interact with various biomolecules, leading to distinct oxidation products
Temporal Effects in Laboratory Settings
It is known that DBTO can be used to generate atomic oxygen, which has distinct effects on various biomolecules . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
It is known that DBTO can be involved in the generation of atomic oxygen, which can interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzothiophene 5-oxide can be synthesized through several methods. One common approach involves the oxidation of dibenzothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent selectively targeting the sulfur atom to form the sulfoxide .
Industrial Production Methods: In industrial settings, this compound is often produced through a one-pot cascade synthesis. This method involves a series of reactions, including C-H metalation, boration, and Suzuki coupling, to convert dibenzothiophene into its 5-oxide derivative. This process is efficient and yields high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Dibenzothiophene 5-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into dibenzothiophene 5,5-dioxide.
Reduction: Reduction reactions can revert this compound back to dibenzothiophene.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Dibenzothiophene 5,5-dioxide.
Reduction: Dibenzothiophene.
Substitution: Various substituted dibenzothiophene derivatives.
Scientific Research Applications
Dibenzothiophene 5-oxide has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing heterocycles and as a reagent in organic transformations.
Biology: The compound’s ability to release atomic oxygen upon UV irradiation makes it useful for DNA cleavage and other oxidative processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: this compound is used in the desulfurization of petroleum products, helping to reduce sulfur content in fuels
Comparison with Similar Compounds
Dibenzothiophene: The parent compound, lacking the oxygen atom bonded to sulfur.
Dibenzothiophene 5,5-dioxide: A further oxidized form with two oxygen atoms bonded to sulfur.
9H-Carbazole: A structurally similar compound with nitrogen instead of sulfur.
Uniqueness: Dibenzothiophene 5-oxide is unique due to its specific oxidation state and the ability to release atomic oxygen. This makes it particularly useful in oxidative processes and as a reagent in organic synthesis .
Properties
IUPAC Name |
dibenzothiophene 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDPCAMPVQYGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074422 | |
Record name | Dibenzothiopene 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-23-6 | |
Record name | Dibenzothiophene sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1013-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzothiophene 5-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene 5-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzothiopene 5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZOTHIOPHENE 5-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J64H8M52D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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